(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Description
(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H23FN2O5S2 and its molecular weight is 478.55. The purity is usually 95%.
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Scientific Research Applications
GPIIb/IIIa Integrin Antagonists Development
Compounds similar to the specified chemical have been investigated for their role as GPIIb/IIIa integrin antagonists, offering therapeutic potential, especially in antithrombotic treatments during the acute phase. The research highlights the importance of specific structural units like trisubstituted beta-amino acid residues in achieving desired biological activities, underscoring the compound's relevance in drug development for cardiovascular diseases (Hayashi et al., 1998).
Anticancer Agent Synthesis
Studies have shown the potential of benzothiazole derivatives, closely related to the queried compound, as anticancer agents. These derivatives demonstrate modulated antitumor properties based on specific substitutions on the benzothiazole scaffold, indicating the compound's utility in designing novel chemotherapeutic agents (Osmaniye et al., 2018).
Novel Organic Synthesis Methods
Research has also focused on novel synthesis methods for producing compounds with structures similar to the queried chemical. These methods emphasize efficient, environmentally friendly approaches to generating substances with potential biological and pharmacological applications, highlighting the compound's significance in the field of synthetic organic chemistry (Kalhor, 2015).
Properties
IUPAC Name |
ethyl 2-[2-(4-benzylsulfonylbutanoylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O5S2/c1-2-30-21(27)14-25-18-11-10-17(23)13-19(18)31-22(25)24-20(26)9-6-12-32(28,29)15-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,2,6,9,12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOSYPSEAMRTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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